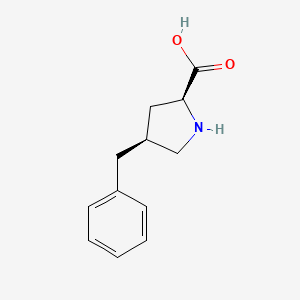![molecular formula C20H30N4O3S B1311829 3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate CAS No. 423165-08-6](/img/structure/B1311829.png)
3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a 1,2,4-triazole ring, which is a type of azole, a class of five-membered nitrogen-containing heterocycles . The 1,2,4-triazole ring is attached to an isopropyl group and a methyl group. Additionally, the compound contains an 8-azabicyclo[3.2.1]octane structure, which is a type of bicyclic compound with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the bicyclic structure and the 1,2,4-triazole ring. The exact structure would depend on the specific locations of the various substituents .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the 1,2,4-triazole ring and the bicyclic structure. The 1,2,4-triazole ring is known to participate in various reactions .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- The cycloaddition reaction of 5-amino-v-triazolines with thiazolium-4-olates leads to isomeric cycloadducts, which can be transformed into pyridinones and 8-thia-6-azabicyclo[3.2.1]-octane derivatives (Cavalleri et al., 1992).
- Synthesis involving 1,2,3-triazoles and tetrazoles attached to the azabicyclic ring has been reported, showing their potential as muscarinic ligands in medicinal chemistry (Wadsworth et al., 1992).
- Research on the synthesis of 4-[(Heteroaryldiazenyl)methylidene] substituted (1R,5R)-4-1,8,8-trimethyl-2-oxabicyclo[3.2.1]octan-3-ones highlights the utilization of enamino lactone in organic synthesis (Grošelj et al., 2005).
Chemical Structure and Properties
- The preparation of highly functionalized azabicyclo[3.2.1]octane moieties from 3-hydroxy-4-pyrones demonstrates the diversity in synthetic routes available for similar compounds (Rumbo et al., 1996).
- A study on the radical translocation reactions of 1-(o-halogenobenzoyl)-2-(prop-2-enyl)-piperidines for the synthesis of bridged azabicyclic compounds underlines the synthetic versatility of such structures (Ikeda et al., 1996).
Applications in Medicinal Chemistry
- The reactivity of 5-hydroxy-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitriles with bases leading to carboxamides and subsequent cyclization into isoindole derivatives provides insight into the chemical transformations relevant for drug design (Ershov et al., 2001).
- The synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) and its 3-substituted analogues from pyroglutamic acid, evaluated for D2 and 5-HT2A receptor affinity, demonstrates the compound's relevance in the development of neurological drugs (Singh et al., 2007).
Orientations Futures
Propriétés
IUPAC Name |
4-methylbenzenesulfonic acid;3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4.C7H8O3S/c1-8(2)13-16-15-9(3)17(13)12-6-10-4-5-11(7-12)14-10;1-6-2-4-7(5-3-6)11(8,9)10/h8,10-12,14H,4-7H2,1-3H3;2-5H,1H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRVOZLPVSXSLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=NN=C(N1C2CC3CCC(C2)N3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436980 |
Source


|
| Record name | 3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate | |
CAS RN |
423165-08-6 |
Source


|
| Record name | 3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Oxazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1311753.png)









![6,9-Difluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B1311774.png)

